molecular formula C20H12F2N4O2 B10936805 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10936805
M. Wt: 378.3 g/mol
InChI Key: OGACUAVKWBLVOF-UHFFFAOYSA-N
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Description

2,4-DIFLUOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is a complex organic compound that features a combination of difluorophenyl and triazoloquinazolinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazolinyl intermediate, which is then coupled with the difluorophenyl ether. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like DMF and DCM. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted triazoloquinazolinyl compounds .

Mechanism of Action

The mechanism of action of 2,4-DIFLUOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER involves its interaction with specific molecular targets and pathways. The triazoloquinazolinyl group is known to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIFLUOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is unique due to its specific combination of difluorophenyl and triazoloquinazolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H12F2N4O2

Molecular Weight

378.3 g/mol

IUPAC Name

2-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H12F2N4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2

InChI Key

OGACUAVKWBLVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F

Origin of Product

United States

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